Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate

Lipophilicity CNS drug design Physicochemical profiling

tert-Butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate (CAS 374795-40-1; molecular formula C₁₄H₂₃NO₃; MW 253.34 g/mol) is a Boc-protected spirocyclic heterocycle characterized by a 1-oxa-9-azaspiro[5.5]undec-3-ene core in which a tetrahydropyran ring and an N-Boc-piperidine ring are fused at a single quaternary spiro carbon, with a double bond at the 3-position of the oxa-ring. The compound serves as a key intermediate for the synthesis of biologically active molecules targeting MmpL3 (M.

Molecular Formula C14H23NO3
Molecular Weight 253.34 g/mol
CAS No. 374795-40-1
Cat. No. B3132647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate
CAS374795-40-1
Molecular FormulaC14H23NO3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC=CCO2
InChIInChI=1S/C14H23NO3/c1-13(2,3)18-12(16)15-9-7-14(8-10-15)6-4-5-11-17-14/h4-5H,6-11H2,1-3H3
InChIKeyRZJNMFJYALQZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate (CAS 374795-40-1): A Boc-Protected Spirocyclic Building Block for Privileged Scaffold Drug Discovery


tert-Butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate (CAS 374795-40-1; molecular formula C₁₄H₂₃NO₃; MW 253.34 g/mol) is a Boc-protected spirocyclic heterocycle characterized by a 1-oxa-9-azaspiro[5.5]undec-3-ene core in which a tetrahydropyran ring and an N-Boc-piperidine ring are fused at a single quaternary spiro carbon, with a double bond at the 3-position of the oxa-ring . The compound serves as a key intermediate for the synthesis of biologically active molecules targeting MmpL3 (M. tuberculosis), soluble epoxide hydrolase (sEH), carbonic anhydrase, and sigma receptors, with the spirocyclic scaffold conferring enhanced three-dimensionality (Fsp³), conformational restriction, and improved drug-like physicochemical properties compared to planar heteroaromatic alternatives [1].

Why tert-Butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate Cannot Be Replaced by Saturated or Deprotected Analogs in Medicinal Chemistry Campaigns


Generic substitution of this compound with its saturated counterpart (tert-butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, CAS 1823231-84-0) or its deprotected hydrochloride salt (CAS 399033-68-2) introduces measurable losses in synthetic versatility and downstream lead optimization potential. The 3-ene double bond present in CAS 374795-40-1 provides a chemically addressable functional handle for late-stage diversification (e.g., epoxidation, dihydroxylation, hydroboration, or cross-metathesis) that is entirely absent in the saturated analog, while the Boc protecting group enables orthogonal amine deprotection under mild acidic conditions—a strategic advantage over the prematurely deprotected HCl salt, which commits the user to a single synthetic path and forfeits the opportunity for selective N-functionalization in the presence of other sensitive moieties [1]. Furthermore, the predicted LogP of 2.67 for the target compound places it in a more favorable lipophilicity range for CNS permeability than the more hydrophilic HCl salt (LogP ~0.3–1.5) or the hydroxylated analog (CAS 374795-42-3, LogP ~1.2–1.9), directly impacting partitioning behavior in biological assays . These physicochemical and functional differences are not interchangeable without altering the trajectory of a lead optimization program.

Quantitative Differentiation of tert-Butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate from Closest Structural Analogs: Evidence for Informed Procurement


LogP Differentiation: Target Compound Occupies an Optimal Lipophilicity Window Between Saturated and Hydroxylated Analogs

The predicted LogP of tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate is 2.67, positioning it within the established optimal LogP range of 1–3 for CNS drug candidates. This value is substantially higher than the 3-hydroxy analog (CAS 374795-42-3; LogP 1.2–1.87) and the HCl salt (CAS 399033-68-2; LogP 0.34–1.51), while being comparable to the saturated analog (CAS 1823231-84-0; LogP ~1.83–2.96 across vendors) . The ~0.8–1.3 LogP unit differential versus the HCl salt translates to an approximately 6–20-fold difference in octanol/water partition coefficient, directly impacting membrane permeability and non-specific protein binding in cellular assays [1].

Lipophilicity CNS drug design Physicochemical profiling

Olefinic Functional Handle: The 3-Ene Moiety Enables Late-Stage Diversification Chemistry Absent from Saturated Analogs

The 3-ene double bond in the target compound constitutes a chemically differentiated site for oxidative and pericyclic transformations that cannot be performed on the saturated analog tert-butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1823231-84-0). Specific transformations uniquely accessible to the target compound include: epoxidation (mCPBA or H₂O₂), dihydroxylation (OsO₄ or KMnO₄), hydroboration-oxidation, and olefin cross-metathesis. These reactions enable the installation of hydroxyl, amino, or alkyl substituents at the 3- and 4-positions of the oxa-ring, generating sp³-rich analogs with increased Fsp³ and additional hydrogen-bond donors/acceptors, features that are positively correlated with clinical success rates [1]. In contrast, the saturated analog (CAS 1823231-84-0) lacks this functional handle and requires pre-functionalization at the monomer stage or de novo synthesis for each analog.

Late-stage functionalization Synthetic chemistry Scaffold diversification

Boc Protection Strategy: Orthogonal Deprotection Enables Divergent Synthesis Compared to Prematurely Deprotected HCl Salt

The target compound incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen that is cleanly removed under acidic conditions (TFA/DCM or HCl/dioxane) while leaving the 3-ene and the oxa-ring intact. In contrast, the commercially available hydrochloride salt 1-oxa-9-azaspiro[5.5]undec-3-ene hydrochloride (CAS 399033-68-2) presents the free amine as the HCl salt, which necessitates re-protection if selective chemistry elsewhere in the molecule is required. The Boc group on the target compound is stable to nucleophilic and basic conditions (e.g., Grignard additions, enolate alkylations, reductive aminations), enabling synthetic sequences where the amine is masked while other functional groups are elaborated [1]. After N-deprotection, the resulting secondary amine can be directly conjugated to carboxylic acid warheads for GPR40 agonism, to 5-nitrofuroyl moieties for antitubercular activity, or to fluoroquinolone cores for antibacterial programs, as demonstrated across multiple published series [2].

Protecting group strategy Orthogonal synthesis Medicinal chemistry workflows

Scaffold Validation: The 1-Oxa-9-azaspiro[5.5]undecane Core Is a Privileged Chemotype with Demonstrated Activity Across Multiple Target Families

The 1-oxa-9-azaspiro[5.5]undecane scaffold, of which the target compound is the Boc-protected 3-ene derivative, has been independently validated as a productive chemotype in three distinct target families: (1) MmpL3 inhibition in M. tuberculosis—the 4-phenyl derivative demonstrated MIC = 8 µg/mL against M. tuberculosis ; (2) soluble epoxide hydrolase (sEH) inhibition—the lead compound (+)-22 displayed IC₅₀ = 4.99 ± 0.18 nM against human sEH with >0.5 mM aqueous solubility, LogD 0.99, and excellent oral bioavailability in mice [1]; (3) carbonic anhydrase recognition—1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides were designed as the first chemotype combining spirocyclic piperidines with an aminosulfamoyl zinc-binding group [2]. This breadth of target coverage is not observed for simpler piperidine or tetrahydropyran building blocks, underscoring the scaffold's privileged character.

Spirocyclic privileged scaffold Antitubercular sEH inhibition Carbonic anhydrase

Purity and QC Documentation: Batch-Specific Analytical Data Support Reproducibility in Multi-Step Synthesis

The target compound is commercially available at standard purities of 95–98% from multiple vendors (Bidepharm: 95% with NMR/HPLC/GC batch reports; MolCore: 98% under ISO certification; CymitQuimica: 98%; CoolPharm: 98%) . In contrast, the saturated analog tert-butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1823231-84-0) is offered at a lower standard purity of 90% by Bidepharm, with a 97–98% specification available from other suppliers at higher cost . The availability of batch-specific QC documentation (NMR, HPLC, LC-MS) for the target compound enables procurement officers and medicinal chemists to verify structural identity and purity before committing material to multi-step synthetic sequences, reducing the risk of carry-through impurities that can confound biological assay interpretation in hit-to-lead programs.

Purity specification QC documentation Procurement quality

Procurement-Driven Application Scenarios for tert-Butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate in Drug Discovery and Chemical Biology


Lead Optimization of MmpL3 Inhibitors for Multidrug-Resistant Tuberculosis

Teams optimizing spirocyclic MmpL3 inhibitors can procure CAS 374795-40-1 as a common late-stage intermediate. Following Boc deprotection (TFA/DCM), the free amine can be coupled to diverse carboxylic acid warheads or sulfonamide moieties to generate analog libraries targeting M. tuberculosis MmpL3, where related 4-phenyl-1-oxa-9-azaspiro[5.5]undecane derivatives have demonstrated MIC values of 8 µg/mL against the H37Rv strain [1]. The 3-ene handle can additionally be exploited for further diversification via epoxidation or dihydroxylation to modulate polarity and target engagement [2].

Construction of sEH Inhibitor Libraries with Optimized DMPK Profiles

Building on the sEH lead compound (+)-22 (IC₅₀ = 4.99 nM, LogD = 0.99, >0.5 mM aqueous solubility) [3], procurement of the target compound enables parallel synthesis of urea-based sEH inhibitors by deprotecting the Boc group and coupling the resulting spirocyclic amine to diverse isocyanate or carbamoyl chloride electrophiles. The predicted LogP of 2.67 for the intact Boc compound provides a baseline for predicting the lipophilicity of final analogs, which is critical for achieving the favorable LogD profile observed in the clinical lead.

Carbonic Anhydrase Isozyme Profiling Using Spirocyclic Sulfonamide Probes

For groups interrogating carbonic anhydrase isozyme selectivity, CAS 374795-40-1 serves as the optimal precursor to 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides [4]. Boc deprotection followed by reaction with sulfamoyl chlorides or sequential sulfonylation/aminosulfamoylation installs the rare zinc-binding aminosulfamoyl motif onto the spirocyclic scaffold, enabling systematic profiling across the carbonic anhydrase family for oncology, glaucoma, or diuretic applications.

Synthesis of Sigma Receptor Ligands for Pain and CNS Disorders

The oxa-azaspiro scaffold has been claimed in patent literature (e.g., Laboratorios del Dr. Esteve) for sigma-1 receptor modulation with therapeutic applications in neuropathic pain [5]. The target compound, with its moderate LogP of 2.67 placing it in the CNS-accessible range, can be elaborated via Boc deprotection and N-alkylation or N-acylation to generate sigma receptor ligand candidates, leveraging the scaffold's inherent three-dimensionality to explore receptor subtype selectivity.

Quote Request

Request a Quote for Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.